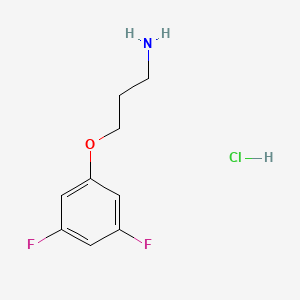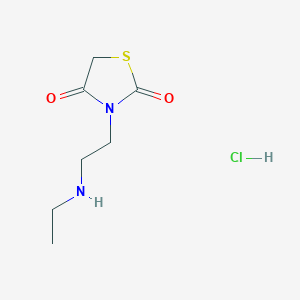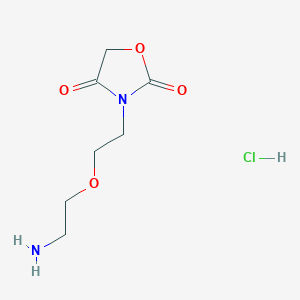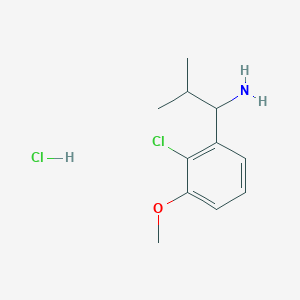
1-(2-Chloro-3-methoxyphenyl)-2-methylpropan-1-amine hydrochloride
Übersicht
Beschreibung
1-(2-Chloro-3-methoxyphenyl)-2-methylpropan-1-amine hydrochloride, commonly referred to as 2C-H, is a synthetic psychoactive substance that is classified as a Schedule I controlled substance in the United States. It is a member of the phenethylamine family, which consists of compounds with a structure similar to amphetamine. 2C-H is known to produce hallucinogenic and stimulant effects and has been used recreationally since the early 2000s.
Wissenschaftliche Forschungsanwendungen
Metabolic Transformation and Psychotomimetic Properties
1-(2-Chloro-3-methoxyphenyl)-2-methylpropan-1-amine hydrochloride's metabolic transformation in rabbit liver homogenates includes O-demethylation, resulting in various metabolites. These metabolites, particularly the bis(O-demethyl) metabolite, have similarities to the sympatholytic agent "6-hydroxydopamine" and might contribute to its psychotomimetic properties (Zweig & Castagnoli, 1977).
Synthesis and Antimicrobial Activity
The compound is used in the synthesis of 5-amino derivatives of 5,6-dihydro-6-methoxy-2-methyl-2-(4'-biphenylyl)-2H-pyran-3(4H)-one. These derivatives, particularly when reduced, show significant antimicrobial activity and have been found to be potent coccidiostats (Georgiadis, 1976).
Inhibitory Activity in Metal Complexes
In studies involving nickel(II), zinc(II), and cobalt(II) complexes with hydroxy-rich Schiff bases, the compound plays a role in forming complexes that exhibit urease inhibitory activities. This could be significant for applications in combating Helicobacter pylori infections (Lu et al., 2012).
Amination Reactions in Catalysis
The compound has been studied in the context of catalytic amination, particularly over silica-supported nickel. These studies focus on understanding the reaction parameters and product distributions, which are critical for industrial applications in chemical synthesis (Bassili & Baiker, 1990).
Role in Synthesis of Stereochemically Complex Molecules
It's involved in the synthesis of complex stereochemical structures like 1-alkyl-2-methoxycarbonyl-3-phenylaziridines. These structures are key in the development of new pharmaceuticals and materials with specific chiral properties (Eremeev & Semenikhina, 1980).
Applications in Analgesic Compound Synthesis
Research has explored its role in synthesizing optically pure (S)- and (R)-1-aryl-2-phenylethylamines with potential analgesic activity. This synthesis is pivotal for developing new analgesic drugs (Takahashi et al., 1983).
Eigenschaften
IUPAC Name |
1-(2-chloro-3-methoxyphenyl)-2-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO.ClH/c1-7(2)11(13)8-5-4-6-9(14-3)10(8)12;/h4-7,11H,13H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOQNBQYBNHPDPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=C(C(=CC=C1)OC)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


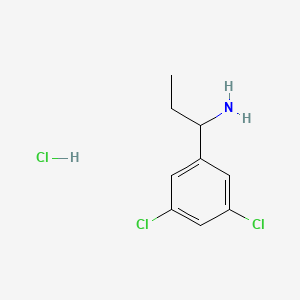
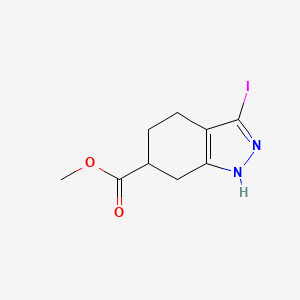

![1-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy)propan-2-amine hydrochloride](/img/structure/B1471459.png)
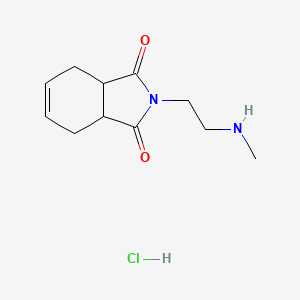
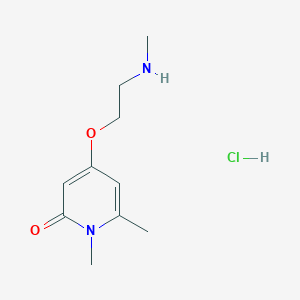
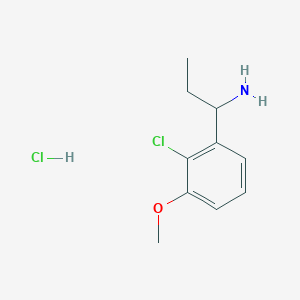
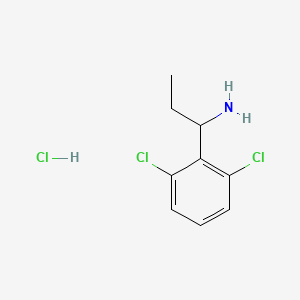
![3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1471469.png)

